15-Keto latanoprost acid (KL) is a metabolite of latanoprost, a prostaglandin analog widely used in the treatment of glaucoma. [] While latanoprost itself is a potent ocular hypotensive agent, its metabolite, KL, has also been shown to possess significant intraocular pressure (IOP)-reducing activity. [] Research on KL primarily focuses on its potential as a therapeutic agent for glaucoma and its role in understanding the mechanisms of aqueous humor dynamics.
15-Keto Latanoprost Acid is an active metabolite derived from latanoprost, a synthetic prostaglandin analog primarily used in the treatment of glaucoma. This compound plays a crucial role in reducing intraocular pressure by acting on the prostaglandin F2 alpha receptor, thereby influencing aqueous humor dynamics and enhancing outflow pathways. Its chemical structure is characterized by a keto group at the 15th position, which is essential for its biological activity.
15-Keto Latanoprost Acid is generated through the metabolic conversion of latanoprost, which is administered topically to patients. The compound is also produced during the degradation of latanoprost in pharmaceutical formulations, making it a significant impurity to monitor in quality control processes.
This compound falls under the category of prostaglandin analogs and is classified as a drug metabolite. Its systematic name is (5Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-(3-oxo-5-phenylpentyl)cyclopentyl]hept-5-enoic acid, with a molecular weight of approximately 388.50 g/mol.
The synthesis of 15-Keto Latanoprost Acid can be achieved through various methods involving multiple synthetic steps. One common approach begins with the chiral precursor Corey lactone diol. Key steps in this synthesis include:
These methods ensure high selectivity and yield in producing 15-Keto Latanoprost Acid from latanoprost or its precursors .
The molecular structure of 15-Keto Latanoprost Acid consists of a cyclopentane ring substituted with various functional groups including hydroxyl and keto groups. The presence of these groups contributes to its agonistic activity at the FP receptor.
The structural integrity and stereochemistry are critical for its pharmacological activity, particularly for binding to specific receptors involved in intraocular pressure regulation .
15-Keto Latanoprost Acid participates in several chemical reactions that are essential for its function and potential modifications:
These reactions are vital for understanding its metabolic pathways and potential interactions with other biochemical entities .
The primary mechanism of action for 15-Keto Latanoprost Acid involves its interaction with the prostaglandin F2 alpha receptor (FP receptor). Upon binding:
Pharmacokinetic studies indicate that after topical administration of latanoprost, it is metabolized into 15-Keto Latanoprost Acid within the cornea, which then exerts its therapeutic effects .
These properties are crucial for formulation development and ensuring efficacy during storage and application .
15-Keto Latanoprost Acid has several scientific applications:
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2